4-Bromo-5-methoxypicolinic acid

Description

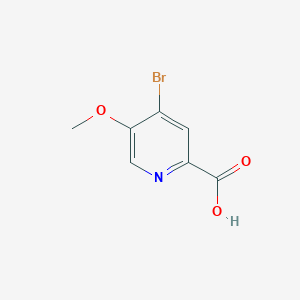

4-Bromo-5-methoxypicolinic acid is a chemical compound with the molecular formula C7H6BrNO3. It is a derivative of picolinic acid, featuring a bromine atom at the 4-position and a methoxy group at the 5-position on the pyridine ring.

Properties

Molecular Formula |

C7H6BrNO3 |

|---|---|

Molecular Weight |

232.03 g/mol |

IUPAC Name |

4-bromo-5-methoxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H6BrNO3/c1-12-6-3-9-5(7(10)11)2-4(6)8/h2-3H,1H3,(H,10,11) |

InChI Key |

UBJNWMSWMCUYAP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C=C1Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxypicolinic acid typically involves the bromination of 5-methoxypicolinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methoxypicolinic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are utilized.

Major Products:

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include aldehydes or carboxylic acids.

Reduction Reactions: Products include the corresponding de-brominated compounds.

Scientific Research Applications

Chemistry

- Building Block : It serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules.

- Reaction Mechanisms : Researchers utilize it to study various reaction mechanisms due to its distinctive functional groups.

Biology

- Biochemical Probes : The compound acts as a probe in biochemical assays, aiding in the study of enzyme activities and protein-ligand interactions.

- Neuroprotective Effects : Preliminary studies suggest that it may modulate neurotransmitter systems, offering potential neuroprotective benefits against neurodegenerative diseases .

Medicine

- Therapeutic Potential : Investigated for anti-inflammatory and anticancer properties, 4-Bromo-5-methoxypicolinic acid shows promise in modulating inflammatory pathways and inhibiting cancer cell proliferation.

- Neuropsychiatric Disorders : Its unique interaction with dopamine receptors positions it as a candidate for treating conditions like Parkinson's disease and restless legs syndrome .

Industry

- Novel Materials : The compound is utilized in developing new materials and serves as an intermediate in synthesizing agrochemicals and pharmaceuticals.

- Chemical Reactions : It participates in redox reactions, influencing various cellular signaling pathways, making it valuable for industrial applications.

Case Studies

-

Neuroprotection Research :

A study highlighted the neuroprotective effects of similar picolinic acid derivatives against neurodegeneration induced by toxins like MPTP in animal models. The findings suggest that compounds with similar structures can enhance dopaminergic neuron survival, providing insight into potential treatments for neurodegenerative diseases . -

Antimicrobial Activity :

Preliminary investigations indicate that this compound exhibits antimicrobial properties against resistant bacterial strains. This aspect opens avenues for developing new antibiotics or adjunct therapies. -

Anti-inflammatory Mechanisms :

Research focused on the compound's ability to influence cytokine production suggests it may reduce inflammation in various tissues, which could be beneficial for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxypicolinic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The methoxy group and bromine atom play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular signaling pathways .

Comparison with Similar Compounds

5-Bromo-3-methoxypicolinic acid: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.

6-Bromo-5-methoxypicolinic acid: Another isomer with bromine at the 6-position, affecting its reactivity and applications.

Uniqueness: 4-Bromo-5-methoxypicolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom and a methoxy group on the pyridine ring makes it a valuable compound for various research and industrial applications .

Biological Activity

4-Bromo-5-methoxypicolinic acid is a derivative of picolinic acid, which has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrNO₃ |

| Molecular Weight | 232.05 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Pharmacological Activities

This compound exhibits various biological activities, including:

- Neuroprotective Effects : Similar to other picolinic acid derivatives, it may have neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain bacterial strains, including resistant strains.

- Anti-inflammatory Properties : The compound may influence inflammatory pathways, potentially reducing inflammation in various tissues.

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Neurotransmitter Receptors : It may interact with receptors involved in neurotransmission, enhancing neuroprotective effects.

- Inhibition of Pathogen Growth : The compound's structure allows it to disrupt bacterial cell wall synthesis or function, leading to antimicrobial effects.

- Regulation of Cytokine Production : It may alter the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of picolinic acid derivatives, including this compound. The findings indicated that these compounds could enhance neuronal survival under oxidative stress conditions. The mechanism was linked to the modulation of glutamate receptors and reduced production of reactive oxygen species (ROS) .

Study 2: Antimicrobial Activity

Research conducted on various picolinic acid derivatives revealed that this compound exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MICs) were determined through serial dilution methods, showing effective inhibition at concentrations as low as 16 µg/mL .

Study 3: Anti-inflammatory Properties

In vitro assays demonstrated that this compound could downregulate the expression of inflammatory markers in macrophages exposed to lipopolysaccharide (LPS). This suggests a potential application in treating inflammatory diseases .

Table 1: Biological Activities and Corresponding Concentrations

| Activity | Concentration (µg/mL) | Reference |

|---|---|---|

| Neuroprotection | Not specified | |

| Antimicrobial (MRSA) | 16 | |

| Anti-inflammatory (LPS) | Not specified |

| Mechanism | Description |

|---|---|

| Neurotransmitter Modulation | Interaction with glutamate receptors |

| Antimicrobial Disruption | Inhibition of cell wall synthesis |

| Cytokine Regulation | Downregulation of pro-inflammatory cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.